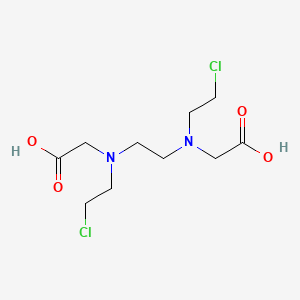
2,2'-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid is an organic compound with the molecular formula C10H18Cl2N2O4 It is a derivative of ethylenediamine and is characterized by the presence of two chloroethyl groups and two acetic acid groups attached to the ethylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid typically involves the reaction of ethylenediamine with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethylenediamine is dissolved in water.
Step 2: Chloroacetic acid is added to the solution while maintaining the pH between 7 and 8 using a suitable buffer.
Step 3: The reaction mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.
Step 4: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated pH control systems and temperature regulation ensures consistent product quality. The final product is typically purified using crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The chloroethyl groups can be reduced to ethyl groups using suitable reducing agents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with substituted functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Ethyl-substituted derivatives.
科学研究应用
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid involves its ability to interact with various molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Ethylenediamine-N,N’-diacetic acid: Similar structure but lacks the chloroethyl groups.
N,N’-Ethylenebis(2-chloroethyl)amine: Contains chloroethyl groups but lacks the acetic acid groups.
Diethylenetriaminepentaacetic acid: Contains additional amine and acetic acid groups, leading to different chelating properties.
Uniqueness
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid is unique due to the presence of both chloroethyl and acetic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
属性
分子式 |
C10H18Cl2N2O4 |
|---|---|
分子量 |
301.16 g/mol |
IUPAC 名称 |
2-[2-[carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid |
InChI |
InChI=1S/C10H18Cl2N2O4/c11-1-3-13(7-9(15)16)5-6-14(4-2-12)8-10(17)18/h1-8H2,(H,15,16)(H,17,18) |
InChI 键 |
PTADNTILANONKB-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CCCl)CC(=O)O)N(CCCl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


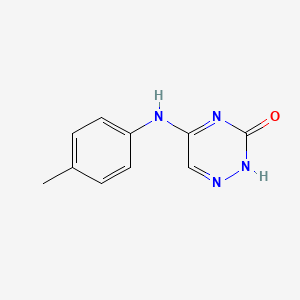
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
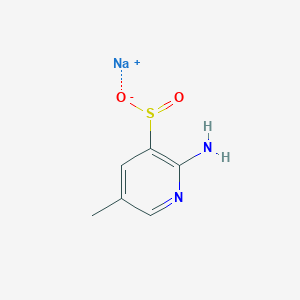

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

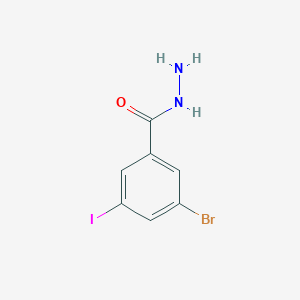
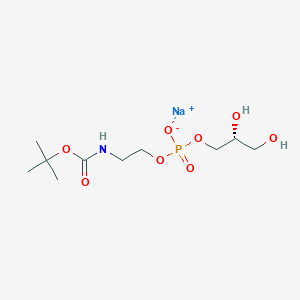
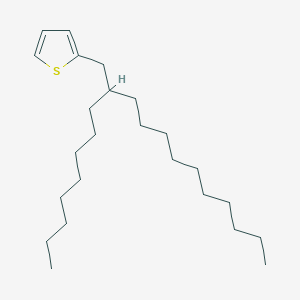
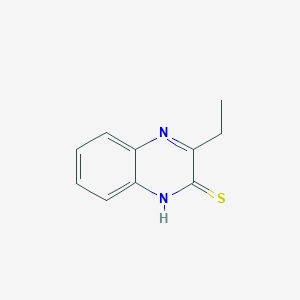
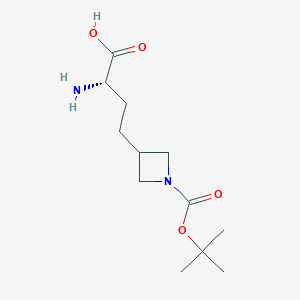
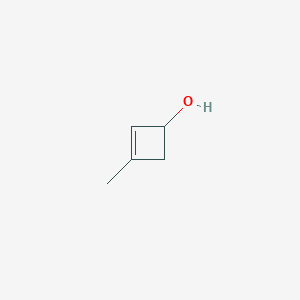
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
